Salicylic acid-carboxy-14C

Übersicht

Beschreibung

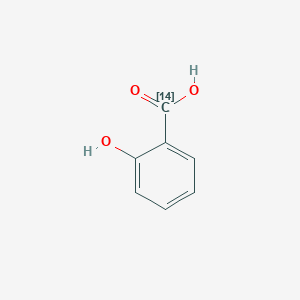

Salicylic acid-carboxy-14C, also known as 2-Hydroxybenzoic-carboxy-14C acid, is a radiolabeled form of salicylic acid. It is primarily used in scientific research to trace and study the metabolic pathways and biochemical processes involving salicylic acid. The compound has a molecular formula of C7H6O3 and a molecular weight of 138.12 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of salicylic acid-carboxy-14C typically involves the carboxylation of phenol using carbon dioxide labeled with carbon-14. This process is known as the Kolbe-Schmitt reaction. The reaction conditions include:

Reactants: Phenol and carbon dioxide labeled with carbon-14.

Catalyst: Sodium hydroxide.

Temperature: 125-130°C.

Pressure: 5-7 atmospheres.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves:

Reactors: High-pressure reactors to maintain the required pressure and temperature.

Purification: The product is purified using crystallization and filtration techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: Salicylic acid-carboxy-14C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce 2,5-dihydroxybenzoic acid.

Reduction: Reduction reactions can convert it to salicylaldehyde.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: 2,5-Dihydroxybenzoic acid.

Reduction: Salicylaldehyde.

Substitution: Nitro-salicylic acid, chloro-salicylic acid, bromo-salicylic acid.

Wissenschaftliche Forschungsanwendungen

Salicylic acid-carboxy-14C has a wide range of applications in scientific research:

Chemistry: Used as a tracer to study the reaction mechanisms and pathways of salicylic acid in various chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of salicylic acid in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of salicylic acid in the body.

Wirkmechanismus

Salicylic acid-carboxy-14C can be compared with other similar compounds, such as:

Acetylsalicylic Acid (Aspirin): Unlike salicylic acid, acetylsalicylic acid has an acetyl group attached to the hydroxyl group, making it more effective as an anti-inflammatory agent.

Methyl Salicylate: This compound is an ester of salicylic acid and methanol, commonly used in topical analgesics and liniments.

Vergleich Mit ähnlichen Verbindungen

- Acetylsalicylic Acid (Aspirin)

- Methyl Salicylate

- Benzoic Acid

- 2,5-Dihydroxybenzoic Acid

- Salicylaldehyde

Salicylic acid-carboxy-14C stands out due to its radiolabeled carbon-14, making it a valuable tool for tracing and studying biochemical processes.

Biologische Aktivität

Salicylic acid (SA) is a phenolic compound with significant biological activity across various organisms, particularly in plants and humans. The compound "Salicylic acid-carboxy-14C" refers to salicylic acid labeled with carbon-14, a radioactive isotope used extensively in biological research to trace metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, focusing on its effects in plant physiology, its role in stress responses, and its implications in human health.

Overview of Salicylic Acid

Salicylic acid is known for its role as a plant growth regulator and its involvement in defense mechanisms against biotic and abiotic stresses. It is produced endogenously in plants and plays a crucial role in systemic acquired resistance (SAR), enhancing the plant's ability to fend off pathogens. In humans, salicylic acid is recognized as a metabolite of aspirin, contributing to its anti-inflammatory and analgesic properties.

In Plants:

- Stress Response: Salicylic acid is involved in regulating the expression of pathogenesis-related (PR) proteins, which are crucial for plant defense against pathogens. It enhances the production of reactive oxygen species (ROS) that help combat oxidative stress during pathogen attacks .

- Hormonal Interactions: SA interacts with other phytohormones like jasmonic acid (JA) and abscisic acid (ABA), influencing growth and stress response pathways. For instance, SA can counteract the inhibitory effects of ABA on growth under stress conditions .

In Humans:

- Anti-inflammatory Effects: Salicylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as IL-1β and TNF-α . This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

- Antitumor Activity: Research indicates that salicylic acid may have potential antitumor effects through modulation of various signaling pathways involved in cell proliferation and apoptosis .

Plant Studies

A study on Arabidopsis thaliana demonstrated that salicylic acid significantly enhances resistance to heavy metal stress by improving antioxidant enzyme activities and reducing oxidative damage . The following table summarizes the effects of SA on various plant species under heavy metal stress:

| Heavy Metal | Plant Species | Effects of SA |

|---|---|---|

| Cadmium | Lemna minor | Reduced Cd uptake, enhanced PAL activity |

| Lead | Brassica campestris | Lowered ROS levels, improved growth |

| Arsenic | Oryza sativa | Enhanced antioxidant enzyme activities |

Human Health Studies

Research has shown that high concentrations of salicylates can lead to toxicity, particularly affecting liver and kidney functions . However, controlled doses have been utilized therapeutically for their anti-inflammatory properties. A notable study highlighted the protective effects of salicylic acid against oxidative stress-induced cellular damage .

Eigenschaften

IUPAC Name |

2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-WGGUOBTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[14C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.